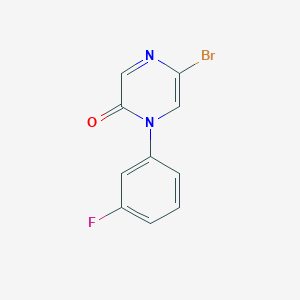
5-Bromo-1-(3-fluorofenil)pirazin-2(1H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core substituted with bromine and fluorophenyl groups
Aplicaciones Científicas De Investigación
5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed . It should be kept away from heat/sparks/open flames/hot surfaces .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one typically involves the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Fluorophenyl substitution: The fluorophenyl group can be introduced via a substitution reaction using fluorobenzene derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and reduction: The pyrazinone core can undergo oxidation or reduction under specific conditions.
Coupling reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazinones, while coupling reactions can produce larger, more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1-(2-fluorophenyl)pyrazin-2(1H)-one
- 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one
- 5-Chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one
Uniqueness
5-Bromo-1-(3-fluorophenyl)pyrazin-2(1H)-one is unique due to the specific positioning of the bromine and fluorophenyl groups, which can significantly influence its reactivity and interaction with molecular targets. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Propiedades
IUPAC Name |
5-bromo-1-(3-fluorophenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O/c11-9-6-14(10(15)5-13-9)8-3-1-2-7(12)4-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBGYNMQEHDAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2460217.png)
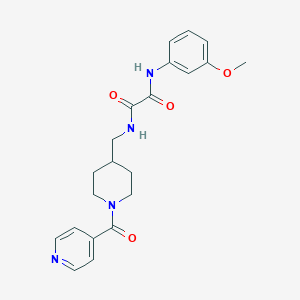
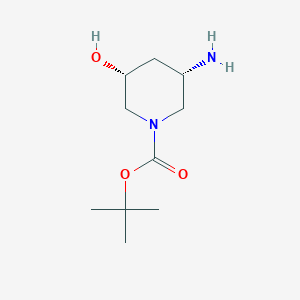

![2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B2460224.png)
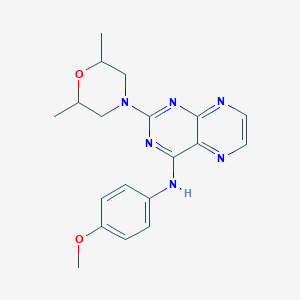
![5-[2-(chloromethyl)-1,3-dioxolan-2-yl]-3,3-dimethyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2460226.png)
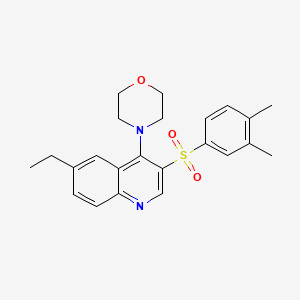


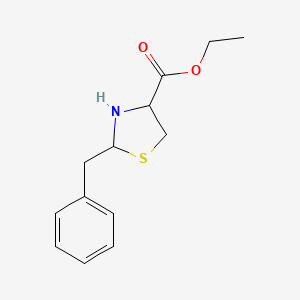

![(2Z)-N-(4-chlorophenyl)-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2460235.png)
![3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol](/img/structure/B2460236.png)
